molecular formula C8H12O2S B8393178 2,4-Dimethyl-3-hydroxymethyl-5-methoxythiophene

2,4-Dimethyl-3-hydroxymethyl-5-methoxythiophene

Cat. No. B8393178
M. Wt: 172.25 g/mol
InChI Key: PZMDSBBIQRTDRW-UHFFFAOYSA-N
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Patent
US04256878

Procedure details

12.0 G. (0.151 mol) of cupric oxide and 12.5 g. (0.0466 mol) of 2,4-dimethyl-3-hydroxymethyl-5-iodothiophene were added to a solution of 12.5 g. (0.543 mol) of sodium in 100 ml. of dry methanol. The reaction mixture was heated to 80°-82° C. (internal temperature) for 20 hrs. with vigorous stirring, then cooled. The cold solution was diluted with 150 ml. of methanol, filtered, poured into ice water and extracted with ether/hexane (ratio 4:1). The organic layers were washed with 5% sodium carbonate solution, dried and evaporated. The residue which resulted was recrystallized from hexane to yield 2,4-dimethyl-3-hydroxymethyl-5-methoxythiophene, m.p. 55°-60° C. This product contained about 10% of 2,4-dimethyl-3-hydroxymethylthiophene which is formed in this reaction by reduction of the iodide. Fraction recrystallization of a sample from hexane yielded pure 2,4-dimethyl-3-hydroxymethyl-5-methylthiophene, m.p. 64°-65° C.
[Compound]
Name
cupric oxide
Quantity
0.151 mol
Type
reactant
Reaction Step One
Name
2,4-dimethyl-3-hydroxymethyl-5-iodothiophene
Quantity
0.0466 mol
Type
reactant
Reaction Step Two
Quantity
0.543 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4](I)=[C:5]([CH3:9])[C:6]=1[CH2:7][OH:8].[Na].[CH3:12][OH:13]>>[CH3:1][C:2]1[S:3][C:4]([O:13][CH3:12])=[C:5]([CH3:9])[C:6]=1[CH2:7][OH:8] |^1:10|

Inputs

Step One
Name
cupric oxide
Quantity
0.151 mol
Type
reactant
Smiles
Step Two
Name
2,4-dimethyl-3-hydroxymethyl-5-iodothiophene
Quantity
0.0466 mol
Type
reactant
Smiles
CC=1SC(=C(C1CO)C)I
Step Three
Name
Quantity
0.543 mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 80°-82° C. (internal temperature) for 20 hrs
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
with vigorous stirring, then cooled
ADDITION
Type
ADDITION
Details
The cold solution was diluted with 150 ml
FILTRATION
Type
FILTRATION
Details
of methanol, filtered
ADDITION
Type
ADDITION
Details
poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether/hexane (ratio 4:1)
WASH
Type
WASH
Details
The organic layers were washed with 5% sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue which resulted
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=C(C1CO)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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